2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde
Description
Chemical Identity and Nomenclature
This compound represents a specific member of the imidazo[1,2-a]pyridine chemical class, distinguished by its precise substitution pattern and functional group arrangement. The compound is officially registered under the Chemical Abstracts Service number 1154899-15-6, establishing its unique identity within chemical databases and regulatory frameworks. The molecular formula C16H14N2O2 indicates the presence of sixteen carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 266.29 grams per mole.
The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name reflecting the structural complexity of the molecule. The InChI (International Chemical Identifier) representation provides a standardized method for describing the compound's structure: InChI=1S/C16H14N2O2/c1-11-6-5-7-14(12(11)2)20-16-13(10-19)18-9-4-3-8-15(18)17-16/h3-10H,1-2H3. This identifier encodes the connectivity and stereochemistry information necessary for unambiguous structural identification. The corresponding InChIKey NJGOBDBDDJRZQB-UHFFFAOYSA-N serves as a shortened, hashed version of the InChI string, facilitating database searches and chemical informatics applications.
Properties
IUPAC Name |
2-(2,3-dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-6-5-7-14(12(11)2)20-16-13(10-19)18-9-4-3-8-15(18)17-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGOBDBDDJRZQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(N3C=CC=CC3=N2)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of imidazo[1,2-a]pyridine-3-carbaldehyde derivatives generally follows a sequence of:
- Construction of the imidazo[1,2-a]pyridine core,
- Introduction of substituents such as halogens or alkoxy groups,
- Formylation at the 3-position via Vilsmeier-Haack reaction,
- Subsequent substitution or coupling to introduce the 2,3-dimethylphenoxy moiety.
Preparation of Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is commonly synthesized through the condensation of 2-aminopyridine with α-bromocarbonyl compounds. This method is well-documented and yields various substituted imidazo[1,2-a]pyridines, providing a versatile platform for further functionalization.
Formylation via Vilsmeier-Haack Reaction
The key step to introduce the aldehyde group at the 3-position involves the Vilsmeier-Haack formylation, which uses a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the electrophilic formylating agent.
- In a cooled reaction vessel (around 5°C), POCl3 is added dropwise to DMF.
- After stirring at room temperature for ~15 minutes, the imidazo[1,2-a]pyridine substrate is added.
- The mixture is stirred at room temperature for 1-2 hours.
- The reaction mixture is then poured into ice water to precipitate the aldehyde product.
- The crude product is extracted with dichloromethane (DCM), dried over sodium sulfate, and purified by silica gel chromatography.
This method yields 2-chloro or unsubstituted imidazo[1,2-a]pyridine-3-carbaldehyde derivatives with high yield (up to 85%) and good purity.
Representative Data Table of Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imidazo[1,2-a]pyridine core synthesis | 2-Aminopyridine + α-bromocarbonyl, reflux in ethanol | 70-90 | Forms core heterocycle |
| Vilsmeier-Haack formylation | POCl3 + DMF, 5°C to RT, 1-2 h | 80-85 | Introduces aldehyde at 3-position |
| Nucleophilic substitution | 2-Chloro intermediate + 2,3-dimethylphenol, K2CO3, DMF, 80°C | 65-75 | Substitutes chlorine with phenoxy group |
Research Findings and Optimization Notes
- The Vilsmeier-Haack formylation is highly efficient for introducing the aldehyde group on the imidazo[1,2-a]pyridine ring, with minimal side reactions when temperature and stoichiometry are controlled.
- The substitution of chlorine by 2,3-dimethylphenol requires careful control of base and solvent to avoid side reactions such as over-alkylation or decomposition.
- Purification by silica gel chromatography using hexane/ethyl acetate mixtures is effective for isolating pure aldehyde derivatives.
- Structural confirmation is typically performed by NMR and single-crystal X-ray diffraction to ensure correct substitution patterns and aldehyde integrity.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives, including 2-(2,3-dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde, as promising anticancer agents. The compound has been evaluated for its ability to inhibit specific protein interactions involved in cancer progression.
Case Study : A study demonstrated that derivatives of imidazo[1,2-a]pyridine could selectively inhibit bromodomain-containing proteins (CBP and EP300), which are implicated in various cancers. The synthesized compounds exhibited IC50 values in the low micromolar range against these targets, indicating significant potency and selectivity .
| Compound | IC50 (CBP) | IC50 (BRD4) | Selectivity |
|---|---|---|---|
| UMB298 | 72 nM | 5193 nM | >30 |
| UMB278 | 159 nM | 6590 nM | >40 |
Inhibition of Protein Interactions
The compound's structure allows it to mimic acetylated lysine residues, which are crucial for protein-protein interactions in cellular signaling pathways. This property has been exploited to design inhibitors targeting bromodomains involved in transcriptional regulation.
Research Findings : The introduction of various substituents on the imidazo[1,2-a]pyridine scaffold enhanced binding affinity and selectivity towards specific bromodomains. For instance, modifications at the R1 and R3 positions led to improved inhibitory activity against CBP while maintaining selectivity over BRD4 .
Organic Electronics
The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Performance Metrics : Preliminary evaluations have shown that compounds incorporating the imidazo[1,2-a]pyridine structure can exhibit favorable charge transport properties and stability under operational conditions.
Mechanism of Action
The mechanism by which 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Selected Analogues
*Note: Target compound’s exact formula is inferred; experimental confirmation is required.
Biological Activity
2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C₁₆H₁₄N₂O. Its structure features an imidazo[1,2-a]pyridine core substituted with a dimethylphenoxy group and an aldehyde functional group. This unique structure contributes to its biological activity.
Antimicrobial Activity
Imidazo[1,2-a]pyridine derivatives have shown promising antimicrobial properties. Studies have demonstrated that compounds with similar structures exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have been reported to possess minimum inhibitory concentrations (MIC) as low as 0.025 μg/mL against Mycobacterium tuberculosis .
Anticancer Properties
Research indicates that the imidazo[1,2-a]pyridine scaffold is associated with anticancer activity. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A recent study highlighted that certain derivatives exhibited potent cytotoxic effects against breast and lung cancer cells .
Antiviral Activity
Imidazo[1,2-a]pyridine compounds have also been explored for their antiviral properties. Some derivatives have demonstrated effectiveness against viral infections through mechanisms such as inhibiting viral replication or enhancing host immune response .
Structure-Activity Relationship (SAR)
The SAR of imidazo[1,2-a]pyridine derivatives indicates that modifications to the phenoxy group and the position of substituents on the imidazo ring can significantly influence biological activity. For example:
- Substituent Position : The position of methyl groups on the phenyl ring can enhance or diminish activity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the compound's interaction with biological targets.
Study 1: Antitubercular Activity
A study investigated a series of imidazo[1,2-a]pyridine carboxamides bearing an N-(2-phenoxyethyl) moiety. The results showed that these compounds exhibited excellent in vitro activity against drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis .
Study 2: Anticancer Activity
In another study focusing on anticancer effects, several imidazo[1,2-a]pyridine derivatives were synthesized and tested against various cancer cell lines. Results indicated that specific substitutions led to enhanced cytotoxicity in breast cancer cells .
Q & A
Q. What are the recommended synthetic routes for 2-(2,3-Dimethylphenoxy)imidazo[1,2-a]pyridine-3-carbaldehyde?
A multistep synthesis is typically employed. Key steps include:
- Formylation : Use of Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine core, as demonstrated in structurally similar compounds .
- Substituent Attachment : Coupling the 2,3-dimethylphenoxy group via nucleophilic aromatic substitution or Ullmann-type reactions under catalytic conditions .
- Purification : Silica gel chromatography or recrystallization from ethyl acetate/petroleum ether mixtures ensures high purity .
Q. How can the purity and structural integrity of this compound be validated?
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Assign peaks for the imidazo[1,2-a]pyridine core, carbaldehyde proton (~9.8–10.2 ppm), and dimethylphenoxy substituents .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 337.15 for C₁₉H₁₇N₂O₂) .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC references) resolves bond angles and confirms regiochemistry .
Q. What preliminary biological screening assays are suitable for this compound?
- Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms using fluorescence-based assays .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Solubility : Use shake-flask method with HPLC quantification to assess bioavailability .
Advanced Questions
Q. How do electronic effects of substituents influence the compound’s reactivity and bioactivity?
-
Methoxy vs. Methyl Groups : Methoxy substituents enhance solubility via hydrogen bonding but may reduce metabolic stability. Methyl groups increase lipophilicity, improving membrane permeability .
-
Carbaldehyde Reactivity : The aldehyde group enables Schiff base formation with primary amines, facilitating conjugation to biomolecules or polymers .
-
SAR Table :
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to kinase active sites (e.g., EGFR or CDK2) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .
Q. How can contradictory data on biological activity be resolved?
- Dose-Response Curves : Perform 8-point assays in triplicate to confirm reproducibility .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with assays .
- Crystallographic Validation : Compare bound vs. unbound ligand conformations to rule out artifactual binding modes .
Q. What strategies mitigate challenges in regioselective functionalization?
- Directed Metalation : Employ directing groups (e.g., pyridyl) to control C-H activation sites .
- Protecting Groups : Temporarily block the carbaldehyde with semicarbazide to prevent side reactions during modifications .
- Microwave Synthesis : Enhance reaction efficiency and selectivity under controlled temperature/pressure .
Data Contradiction Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
